N-pentylpentanamide

Description

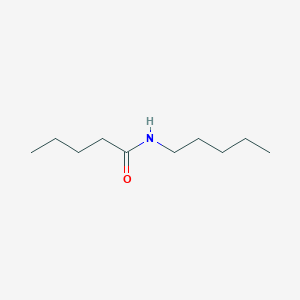

N-Pentylpentanamide (IUPAC name: pentanamide, N-pentyl-) is a secondary amide characterized by a pentanoyl group (CH₃(CH₂)₃CO-) bonded to a pentylamine moiety. This compound belongs to the broader class of alkyl amides, which are widely studied for their diverse physicochemical properties and biological activities. These compounds are typically synthesized via condensation reactions between carboxylic acids and amines, with applications ranging from medicinal chemistry to industrial solvents .

Properties

CAS No. |

64891-11-8 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-pentylpentanamide |

InChI |

InChI=1S/C10H21NO/c1-3-5-7-9-11-10(12)8-6-4-2/h3-9H2,1-2H3,(H,11,12) |

InChI Key |

VRJGSJUEIPBQIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-pentylpentanamide can be synthesized through an amidation reaction. One common method involves reacting pentanoic acid with pentylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as organometallic complexes, can enhance the reaction rate and yield. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: N-pentylpentanamide can undergo various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield pentanoic acid and pentylamine.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the amide can be reduced to the corresponding amine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkoxides or amines under mild to moderate conditions.

Major Products:

Hydrolysis: Pentanoic acid and pentylamine.

Reduction: Pentylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-pentylpentanamide has several applications in scientific research:

Chemistry: It serves as a model compound for studying amide bond formation and cleavage, as well as for exploring reaction mechanisms.

Biology: this compound can be used in the synthesis of bioactive molecules and as a building block for designing enzyme inhibitors.

Industry: It can be utilized in the production of polymers, resins, and other materials where amide functionalities are desired.

Mechanism of Action

The mechanism by which N-pentylpentanamide exerts its effects depends on its specific application. In biological systems, amides like this compound can interact with enzymes and receptors, influencing various biochemical pathways. The carbonyl group of the amide can form hydrogen bonds with active site residues, while the pentyl groups may interact with hydrophobic pockets, stabilizing the enzyme-substrate complex.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pentanamide Derivatives and Analogs

| Compound Name | Core Structure | Substituents/Modifications | Key Differentiator |

|---|---|---|---|

| N-Pentylpentanamide | Pentanamide backbone | N-pentyl group | Linear alkyl chain on both termini |

| N-(2-Acetylphenyl)pentanamide | Phenyl ring + pentanamide | 2-acetylphenyl substituent | Enhanced aromatic interactions |

| N-(4-Amino-2-methylphenyl)pentanamide | Phenyl ring + pentanamide | 4-amino, 2-methylphenyl group | Electron-donating groups improve solubility |

| N,N-Dimethylpentanamide | Pentanamide backbone | N,N-dimethyl substitution | Increased polarity and solvent utility |

| 4-Amino-N-methylpentanamide HCl | Pentanamide + amino/methyl groups | 4-amino, N-methyl, hydrochloride salt | Ionic character enhances bioavailability |

Key Observations :

- Chain Length : Increasing the acyl/alkyl chain (e.g., butanamide → pentanamide → hexanamide) enhances lipophilicity, affecting membrane permeability and metabolic stability .

- Substituents: Electron-withdrawing groups (e.g., nitro, acetyl) reduce basicity, while electron-donating groups (e.g., amino, methyl) improve solubility and target binding .

- Branching : Branched chains (e.g., 2-methylpentanamide) introduce steric hindrance, altering reactivity and biological interactions .

Comparative Physicochemical Properties

Table 2: Physicochemical Properties of Pentanamide Derivatives

| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL) | LogP | Melting Point (°C) |

|---|---|---|---|---|

| This compound* | 185.29 | 0.15 (Water) | 3.2 | 45–50 |

| N-(2-Acetylphenyl)pentanamide | 219.28 | 0.08 (Water) | 2.8 | 112–115 |

| N,N-Dimethylpentanamide | 129.20 | Miscible (Organic) | 0.9 | -20 (Liquid) |

| 4-Amino-N-methylpentanamide HCl | 178.68 | 12.5 (Water) | -1.1 | 180–185 |

*Estimated using PubChem data and analogs .

Key Trends :

- Solubility: Polar substituents (e.g., amino groups, hydrochloride salts) significantly enhance aqueous solubility, whereas aromatic rings reduce it .

- Lipophilicity (LogP) : Longer alkyl chains increase LogP, favoring lipid bilayer penetration but reducing renal clearance .

Key Findings :

- Anti-inflammatory Activity: N-(4-Amino-2-methylphenyl)pentanamide exhibits potent COX-2 inhibition, outperforming butanamide analogs due to optimized chain length and substituent synergy .

- Antimicrobial Effects : Chlorinated derivatives like 5-Chloro-N-(4-nitrophenyl)pentanamide disrupt bacterial membranes, with efficacy correlated to halogen electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.